1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one

説明

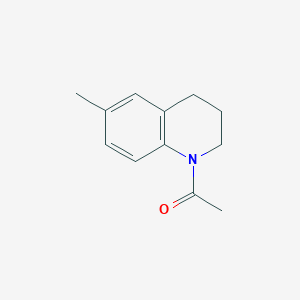

1-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one is an acetophenone derivative featuring a 6-methyl-substituted 3,4-dihydroquinoline core. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and signaling pathways .

特性

分子式 |

C12H15NO |

|---|---|

分子量 |

189.25 g/mol |

IUPAC名 |

1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone |

InChI |

InChI=1S/C12H15NO/c1-9-5-6-12-11(8-9)4-3-7-13(12)10(2)14/h5-6,8H,3-4,7H2,1-2H3 |

InChIキー |

XIXZGBIBIPFBEJ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.

Introduction of the Methyl Group: The methyl group at the 6-position can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.

Formation of the Ethanone Group: The ethanone group can be introduced through acylation reactions using acylating agents like acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

化学反応の分析

Types of Reactions

1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

科学的研究の応用

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in the design of quinoline-based pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other materials.

作用機序

The mechanism of action of 1-(6-Methyl-3,4-dihydroquinolin-1(2h)-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.

類似化合物との比較

Comparison with Structural Analogs

Key Observations :

- Chloro Substituents : Electron-withdrawing groups (e.g., 2-Cl in ) enhance reactivity for nucleophilic substitutions, enabling further derivatization. The 2-chloro derivative in was synthesized in 98% yield, demonstrating high efficiency.

- Methoxy and Methyl Groups : Electron-donating substituents (6-OCH₃ in , 6-CH₃ in target) may improve metabolic stability or binding affinity. For example, the 6-methoxy group in could enhance helicase inhibition via hydrogen bonding.

- Synthetic Accessibility : Parent compound synthesis () yields brown oil, while halogenated analogs () are solids, simplifying purification.

Physicochemical Properties

Table 2: Physical Properties

*Predicted based on increased molecular weight and methyl group.

Key Observations :

- Methyl groups (6-CH₃) increase molecular weight and likely reduce solubility in polar solvents compared to the parent compound.

- Halogenation (e.g., Cl in ) further elevates molecular weight and decreases solubility, favoring lipid membrane permeability.

Table 3: Reported Bioactivities

*Inferred from structural analogs.

Key Observations :

- AR54 () : Bulky substituents (2,2,4-trimethyl, phenyl) enhance androgen receptor binding, critical for prostate cancer therapy.

- BIO-1984542 (): Incorporation of triazole and tetrahydroquinoline moieties enables allosteric modulation, suggesting scaffold versatility.

- The target compound’s 6-CH₃ group may optimize steric interactions in enzyme-binding pockets, analogous to helicase inhibitors ().

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(6-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via N-alkylation of a dihydroquinoline precursor using alkylating agents like 2-chloro-1-[6-substituted-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one under microwave (MW) irradiation. Key steps include:

- Base selection : K2CO3 or Cs2CO3 as a base for deprotonation .

- Solvent optimization : DMF or solvent-free conditions under MW irradiation reduce reaction time (5–12 min) .

- Workup : Precipitation and crystallization from ethanol/water mixtures yield pure products. Reported yields range from 70–93% depending on substituent compatibility .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the acetyl carbonyl (δ ~200–210 ppm in <sup>13</sup>C) and dihydroquinoline aromatic protons (δ 6.5–8.0 ppm in <sup>1</sup>H) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 190.1226 for unsubstituted analogs) .

- HPLC : Assess purity (>99% achievable via RP-HPLC with Lux Amylose-2 columns) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Scaffold for allosteric modulators : The dihydroquinoline core is used in dopamine D1 receptor PAMs (e.g., LY3154207) due to its conformational flexibility .

- Antimicrobial agents : Structural analogs show activity against mosquito-borne diseases by targeting inward-rectifier potassium channels (e.g., VU041) .

Advanced Research Questions

Q. How can stereochemical challenges in N-alkylation reactions be resolved for derivatives of this compound?

- Methodological Answer :

- Chiral auxiliaries : Use enantiopure alkylating agents or chiral bases (e.g., (S)-(−)-FLEC) to induce asymmetry .

- Dynamic resolution : Optimize reaction kinetics (e.g., MW irradiation time) to favor one enantiomer .

- Analytical CHPLC : Employ Lux Amylose-2 columns for enantiomeric excess (ee) determination (e.g., 94% ee achieved for (R)-enantiomers) .

Q. What strategies mitigate conflicting data in biological activity assays for dihydroquinoline derivatives?

- Methodological Answer :

- Dose-response profiling : Avoid bell-shaped curves (common in catechol-based agonists) by using non-orthosteric PAMs like LY3154207 .

- Counter-screening : Test against off-target receptors (e.g., dopamine D2/D3) to rule out nonspecific binding .

- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways that may skew IC50 values .

Q. How does halogen substitution at position 6 influence reactivity and bioactivity?

- Methodological Answer :

- Synthetic impact : Bromo-substituted analogs (e.g., 1-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline) require Pd/C hydrogenation for nitro-group reduction (72.9% yield) .

- Bioactivity : Bromine enhances lipophilicity (LogP ~2.8) and target engagement in CNS applications, while methoxy groups improve solubility .

Q. What in vivo models are suitable for evaluating pharmacokinetics of this compound?

- Methodological Answer :

- Rodent studies : Administer radiolabeled analogs (e.g., <sup>18</sup>F-labeled derivatives) for biodistribution tracking via PET imaging .

- Co-crystal formulations : Improve bioavailability by developing co-crystals (e.g., LY3154207 co-crystals with superior solubility) .

Data Contradiction Analysis

Q. Why do microwave-assisted syntheses report variable yields for similar derivatives?

- Methodological Answer :

- Power calibration : MW systems (e.g., CEM Discover) must be calibrated to ensure consistent irradiation (50–100 W) .

- Substituent effects : Electron-withdrawing groups (e.g., sulfonyl) slow reaction kinetics, requiring extended irradiation (12 vs. 5 min) .

- Validation : Replicate reactions using controlled thermal methods (e.g., oil baths) to isolate MW-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。